molecular formula C17H24ClN3O2 B235544 N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2,2-dimethylpropanamide

N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2,2-dimethylpropanamide

货号 B235544
分子量: 337.8 g/mol
InChI 键: MMFJARGBGBBVCW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2,2-dimethylpropanamide, also known as TAK-659, is a small molecule inhibitor that has shown potential in the treatment of various types of cancer. It belongs to the class of drugs known as protein kinase inhibitors, which work by targeting specific enzymes involved in cell signaling pathways that are often dysregulated in cancer cells.

作用机制

N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2,2-dimethylpropanamide works by binding to the active site of BTK and ITK, preventing them from phosphorylating downstream targets involved in cell signaling pathways. This leads to the inhibition of cell growth and survival, and ultimately, tumor cell death. N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2,2-dimethylpropanamide has also been shown to inhibit the activation of several other enzymes involved in cancer cell signaling pathways, including AKT and ERK.
Biochemical and Physiological Effects:
N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2,2-dimethylpropanamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It is rapidly absorbed and distributed throughout the body, with peak plasma concentrations reached within 1-2 hours after oral administration. N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2,2-dimethylpropanamide is metabolized by the liver and excreted primarily in the feces.

实验室实验的优点和局限性

One advantage of N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2,2-dimethylpropanamide is that it has shown efficacy in a broad range of cancer types, making it a promising candidate for further preclinical and clinical development. However, one limitation is that it may have off-target effects on other enzymes involved in cell signaling pathways, which could lead to unwanted side effects. Additionally, N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2,2-dimethylpropanamide has not yet been tested in humans, so its safety and efficacy in clinical trials remain to be determined.

未来方向

For N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2,2-dimethylpropanamide research include further preclinical studies to better understand its mechanism of action and potential off-target effects. Clinical trials will be necessary to determine its safety and efficacy in humans, and to identify the optimal dosing regimen. Additionally, N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2,2-dimethylpropanamide may be tested in combination with other cancer treatments to determine whether it can enhance their efficacy. Finally, N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2,2-dimethylpropanamide may be modified to improve its pharmacokinetic properties and reduce the risk of side effects.

合成方法

The synthesis of N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2,2-dimethylpropanamide involves several steps, starting with the reaction of 3-chloro-2,2-dimethylpropanoyl chloride with 4-acetylpiperazine to form N-(4-acetylpiperazin-1-yl)-3-chloro-2,2-dimethylpropanamide. This intermediate is then reacted with 2-chloro-3-nitrobenzoic acid in the presence of a base to form N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2,2-dimethylpropanamide. The yield of this synthesis method is around 50%, and the purity of the final product can be increased through various purification techniques.

科学研究应用

N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2,2-dimethylpropanamide has shown potential in the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors. It works by inhibiting the activity of specific enzymes known as Bruton's tyrosine kinase (BTK) and interleukin-2-inducible T-cell kinase (ITK), which are involved in the signaling pathways that regulate cell growth and survival. In preclinical studies, N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2,2-dimethylpropanamide has been shown to induce tumor cell death and inhibit tumor growth in animal models. It has also been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.

属性

产品名称

N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2,2-dimethylpropanamide

分子式

C17H24ClN3O2

分子量

337.8 g/mol

IUPAC 名称

N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2,2-dimethylpropanamide

InChI

InChI=1S/C17H24ClN3O2/c1-12(22)20-8-10-21(11-9-20)15-13(18)6-5-7-14(15)19-16(23)17(2,3)4/h5-7H,8-11H2,1-4H3,(H,19,23)

InChI 键

MMFJARGBGBBVCW-UHFFFAOYSA-N

SMILES

CC(=O)N1CCN(CC1)C2=C(C=CC=C2Cl)NC(=O)C(C)(C)C

规范 SMILES

CC(=O)N1CCN(CC1)C2=C(C=CC=C2Cl)NC(=O)C(C)(C)C

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。